Nitrosotriethylurea

説明

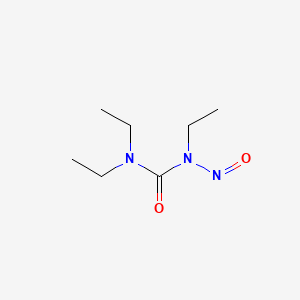

Nitrosotriethylurea (CAS: 50285-70-6), also known as N-nitrosotriethylurea, is a nitrosoalkylurea compound with the molecular formula C₇H₁₅N₃O₂ . Structurally, it consists of a urea backbone substituted with three ethyl groups and a nitroso (-NO) functional group. This compound is notable for its carcinogenic properties, particularly in experimental models. Studies on Syrian golden hamsters demonstrated that this compound induces papillomas or carcinomas of the nonglandular stomach in high incidence (70% or more) and hemangiosarcomas of the spleen .

特性

CAS番号 |

50285-70-6 |

|---|---|

分子式 |

C7H15N3O2 |

分子量 |

173.21 g/mol |

IUPAC名 |

1,1,3-triethyl-3-nitrosourea |

InChI |

InChI=1S/C7H15N3O2/c1-4-9(5-2)7(11)10(6-3)8-12/h4-6H2,1-3H3 |

InChIキー |

LWOSYGXHFHQJAG-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)N(CC)N=O |

正規SMILES |

CCN(CC)C(=O)N(CC)N=O |

他のCAS番号 |

50285-70-6 |

同義語 |

N,N-diethyl-N'-ethyl-N'-nitrosourea N-nitrosotriethylurea triethylnitrosourea |

製品の起源 |

United States |

類似化合物との比較

Key Observations:

Potency: Nitrosoethylurea is the most potent carcinogen in this class, followed by this compound and nitroso-N-ethylurethan, which show comparable efficacy .

Structural Impact: The presence of hydroxyethyl groups (e.g., nitroso-2-hydroxyethylurea) reduces carcinogenic activity, likely due to altered metabolic pathways or solubility. Cyclic structures like nitrosooxazolidone exhibit the lowest tumorigenicity .

Mechanistic and Toxicological Contrasts

- Metabolic Activation : Nitroso compounds require metabolic activation to form reactive electrophiles (e.g., alkylating agents) that damage DNA. The ethyl groups in this compound may enhance alkylation efficiency compared to bulkier substituents .

- Mutagenicity : this compound has demonstrated mutagenic activity in bacterial assays (e.g., Salmonella mutagenicity test at 1 µg/plate) , whereas nitrosooxazolidone lacks such data.

Comparative Data from In Vivo Studies

Critical Analysis of Research Findings

- Consistencies: All nitrosoalkylureas consistently induce stomach and spleen tumors in hamsters, emphasizing the role of the nitroso moiety in carcinogenesis .

- Contradictions : While this compound and nitroso-N-ethylurethan share similar tumor profiles, the latter’s carbamate structure prevents splenic hemangiosarcomas, suggesting backbone-dependent toxicity .

- Data Gaps: Limited pharmacokinetic data (e.g., bioavailability, tissue distribution) for this compound compared to nitrosoethylurea hinder mechanistic clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。